Cas no 1936390-45-2 (1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde)

1-(Pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde is a versatile synthetic intermediate featuring a cyclopropane ring fused with a pyrimidine moiety and an aldehyde functional group. Its unique structure makes it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropane ring enhances steric and electronic properties, while the pyrimidine group offers potential for hydrogen bonding and π-stacking interactions. The aldehyde functionality allows for further derivatization, enabling the formation of Schiff bases, imines, or other key intermediates. This compound is particularly useful in medicinal chemistry for constructing bioactive molecules with tailored properties. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde structure
1936390-45-2 structure
商品名:1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde
CAS番号:1936390-45-2
MF:C9H10N2O
メガワット:162.188501834869
CID:5737545
PubChem ID:126997267

1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1936390-45-2
    • EN300-1623011
    • 1-[(Pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
    • 1-(Pyrimidin-2-ylmethyl)cyclopropane-1-carbaldehyde
    • Cyclopropanecarboxaldehyde, 1-(2-pyrimidinylmethyl)-
    • 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde
    • インチ: 1S/C9H10N2O/c12-7-9(2-3-9)6-8-10-4-1-5-11-8/h1,4-5,7H,2-3,6H2
    • InChIKey: MGNMAXVMOKOXDS-UHFFFAOYSA-N
    • ほほえんだ: O=CC1(CC2N=CC=CN=2)CC1

計算された属性

  • せいみつぶんしりょう: 162.079312947g/mol
  • どういたいしつりょう: 162.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.318±0.06 g/cm3(Predicted)
  • ふってん: 257.2±13.0 °C(Predicted)
  • 酸性度係数(pKa): 1.90±0.13(Predicted)

1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1623011-2.5g
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
2.5g
$2771.0 2023-06-04
Enamine
EN300-1623011-10.0g
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
10g
$6082.0 2023-06-04
Enamine
EN300-1623011-0.05g
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
0.05g
$1188.0 2023-06-04
Enamine
EN300-1623011-1.0g
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
1g
$1414.0 2023-06-04
Enamine
EN300-1623011-5.0g
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
5g
$4102.0 2023-06-04
Enamine
EN300-1623011-50mg
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
50mg
$1068.0 2023-09-22
Enamine
EN300-1623011-100mg
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
100mg
$1119.0 2023-09-22
Enamine
EN300-1623011-500mg
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
500mg
$1221.0 2023-09-22
Enamine
EN300-1623011-10000mg
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
10000mg
$5467.0 2023-09-22
Enamine
EN300-1623011-0.5g
1-[(pyrimidin-2-yl)methyl]cyclopropane-1-carbaldehyde
1936390-45-2
0.5g
$1357.0 2023-06-04

1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde 関連文献

1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehydeに関する追加情報

Introduction to 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde (CAS No. 1936390-45-2)

1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde, identified by the chemical compound identifier CAS No. 1936390-45-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic aldehydes, characterized by its cyclopropane ring fused with a pyrimidine moiety, and a formyl group at the terminal position. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive agents.

The cyclopropane ring in 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde is a key structural element that contributes to its unique chemical properties. Cyclopropanes are known for their high ring strain, which can be exploited to enhance the reactivity and binding affinity of the molecule towards biological targets. This strain can be relieved through various chemical transformations, making cyclopropane derivatives versatile intermediates in synthetic chemistry. The presence of the pyrimidine scaffold further enhances the pharmacological potential of this compound, as pyrimidine derivatives are widely recognized for their biological activity across multiple therapeutic areas.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic aldehydes as key scaffolds in drug design. Aldehydes, such as the formyl group in 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde, serve as critical functional groups for forming hydrogen bonds and participating in covalent interactions with biological targets. The combination of these features makes this compound an attractive candidate for developing small-molecule inhibitors or agonists targeting various enzymes and receptors.

In the context of contemporary research, 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde has been investigated for its potential applications in oncology and anti-inflammatory therapies. Studies have demonstrated that pyrimidine-based compounds can modulate signaling pathways involved in cancer progression, such as PI3K/Akt and MAPK cascades. Additionally, the cyclopropane moiety has been shown to enhance the solubility and bioavailability of drug candidates, which is crucial for their clinical efficacy. The formyl group provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific biological activities.

The synthesis of 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The construction of the cyclopropane ring typically employs cyclization reactions, while the integration of the pyrimidine moiety often involves nucleophilic substitution or condensation reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and selectivity in these processes. The development of efficient synthetic routes is essential for large-scale production and further exploration of this compound's pharmacological potential.

Biological evaluation of 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathways. For instance, preliminary data suggest that it may interfere with the activity of kinases or other enzymes involved in tumor growth and metastasis. Furthermore, its interaction with biological targets suggests potential therapeutic benefits in managing inflammatory conditions by modulating immune responses.

The structural versatility of 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde allows for extensive structural modifications to optimize its pharmacokinetic properties and target specificity. Chemists can introduce various substituents at different positions on the molecule to fine-tune its biological activity. For example, functionalization at the pyrimidine ring or replacement of hydrogen atoms on the cyclopropane ring can alter binding affinities and metabolic stability. Such modifications are crucial for developing drug candidates with improved efficacy and reduced side effects.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde and its biological targets. These tools enable researchers to predict binding modes, assess affinity, and identify key residues involved in molecular recognition. By integrating experimental data with computational insights, scientists can accelerate the discovery process and prioritize compounds for further development.

Future directions in research on 1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde include exploring its potential as a lead compound for drug development or as an intermediate in synthesizing more complex bioactive molecules. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate laboratory findings into clinical applications. Additionally, investigating the compound's mechanism of action will provide deeper insights into its therapeutic potential and guide future modifications.

In conclusion,1-(pyrimidin-2-yl)methylcyclopropane-1-carbaldehyde (CAS No. 1936390-45-2) is a structurally unique molecule with significant promise in pharmaceutical research. Its combination of a cyclopropane ring, a pyrimidine scaffold, and an aldehyde group makes it a versatile tool for drug discovery. Ongoing studies aim to harness its potential in treating various diseases by modulating critical biological pathways. As research progresses,this compound will likely play an important role in developing novel therapeutic agents with improved efficacy and safety profiles.

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